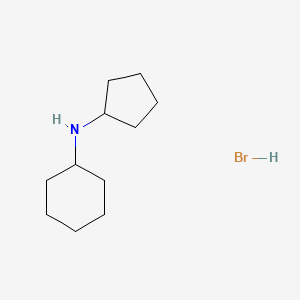

N-Cyclopentylcyclohexanamine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclopentylcyclohexanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWXTZOFSJLPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCC2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentylcyclohexanamine Hydrobromide and Its Precursors

Direct Synthesis Routes for N-Cyclopentylcyclohexanamine Hydrobromide

The formation of the hydrobromide salt is typically achieved by reacting the free base, N-Cyclopentylcyclohexanamine, with hydrobromic acid. This acid-base reaction is a standard and straightforward method for preparing amine salts.

The most common method for preparing this compound is through a direct stoichiometric reaction. This involves treating a solution of N-Cyclopentylcyclohexanamine with a molar equivalent of hydrobromic acid (HBr). The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the proton from HBr, resulting in the formation of the ammonium (B1175870) salt.

The reaction can be represented as: C₁₁H₂₁N + HBr → [C₁₁H₂₂N]⁺Br⁻

In some synthetic schemes, the hydrobromide salt can form as a byproduct. For instance, in reactions involving N-alkylamines and brominated compounds, the elimination of HBr can lead to its subsequent reaction with an available amine base in the mixture, precipitating the corresponding hydrobromide salt. google.comgoogle.com The amine can then be recovered from the resulting hydrobromide salt. google.comgoogle.com

The choice of solvent is critical for the successful isolation and purification of this compound. The ideal solvent should readily dissolve the free base precursor but exhibit low solubility for the resulting hydrobromide salt, thereby facilitating its precipitation or crystallization. Ethers, such as diethyl ether or tetrahydrofuran (B95107), and non-polar hydrocarbon solvents are often employed for this purpose.

Optimization of reaction conditions involves controlling temperature and concentration. The reaction is often performed at reduced temperatures to maximize the precipitation of the salt and minimize the solubility of the product in the chosen solvent system. Slow, controlled addition of hydrobromic acid to the amine solution can improve crystal size and purity. The concentration of the reactants also plays a role; higher concentrations can lead to faster precipitation but may also entrap impurities.

| Parameter | Effect on Salt Formation | Optimization Goal |

| Solvent Choice | Influences solubility of the salt and free base. | Maximize free base solubility while minimizing salt solubility to promote precipitation. |

| Temperature | Lower temperatures generally decrease the solubility of the salt. | Conduct reaction at cool or ambient temperatures to maximize yield of the precipitate. |

| Concentration | Affects the rate of precipitation and purity. | Balance between a reasonable reaction rate and the formation of pure, easily filterable crystals. |

| Rate of Acid Addition | Slow addition can lead to larger, purer crystals. | Control the addition rate to avoid rapid precipitation that can trap impurities. |

Synthesis of N-Cyclopentylcyclohexanamine (Free Base) Precursor

The synthesis of the N-Cyclopentylcyclohexanamine free base is a key preliminary step. The most prominent and efficient method for its preparation is reductive amination.

Reductive amination is a highly versatile method for forming amines by converting a carbonyl group to an amine via an imine intermediate. wikipedia.org For the synthesis of N-Cyclopentylcyclohexanamine, this involves the reaction of cyclohexanone (B45756) with cyclopentylamine (B150401). The process can be performed in a one-pot reaction where the carbonyl compound, the amine, and the reducing agent are combined. wikipedia.org

The reaction proceeds in two main stages:

Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an N-cyclopentylcyclohexanimine.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, yielding the final secondary amine product, N-Cyclopentylcyclohexanamine. fiveable.me

This method is widely used in both academic and industrial settings due to its high atom economy and often mild reaction conditions. wikipedia.orgrsc.org

Catalytic hydrogenation is a primary technique for the reduction step in reductive amination. rsc.org It employs molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. wikipedia.org This method is considered a green chemistry approach due to its efficiency and the fact that the only byproduct is typically water from the initial imine formation. wikipedia.org The imine intermediate, formed in situ from cyclohexanone and cyclopentylamine, is selectively reduced by the catalyst and hydrogen gas. nih.govresearchgate.net

While not the most direct route for this specific compound, the reduction of nitriles is another general method for synthesizing primary amines, which can then be used in subsequent alkylation or reductive amination reactions. fiveable.me The catalytic hydrogenation of nitriles also typically uses catalysts like palladium or nickel. fiveable.me

A variety of metal catalysts can be used for reductive amination, including those based on palladium, platinum, rhodium, and nickel. wikipedia.orgnih.gov Palladium-based catalysts, particularly palladium on carbon (Pd/C), are very common and efficient for this transformation. nih.govencyclopedia.pub These catalysts are often dual-function, promoting both the dehydration of the hemiaminal to the imine and the subsequent hydrogenation of the imine. nih.govacs.org

The selectivity of the catalyst is crucial to the success of the reaction. A well-chosen catalyst will selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound (cyclohexanone to cyclohexanol). rsc.org It also helps to prevent over-alkylation, which would lead to the formation of tertiary amines. rsc.org Palladium catalysts, including palladium nanoparticles and palladium(II) complexes, have demonstrated high activity and selectivity in the reductive amination of various ketones. nih.govacs.orgacs.org The choice of support material for the catalyst can also influence its activity and selectivity. nih.gov

| Catalyst System | Typical Reducing Agent | Common Conditions | Selectivity & Notes |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Room to moderate temperature, atmospheric to moderate pressure. acs.org | Highly efficient and selective for imine reduction. Widely used in industry. nih.govencyclopedia.pub |

| Palladium Hydroxide (Pd(OH)₂) | Hydrogen (H₂) | Mild conditions. | The hydroxyl group can play a crucial role in facilitating both imine generation and reduction. nih.gov |

| Raney Nickel (Ra-Ni) | Hydrogen (H₂) | Often requires higher temperatures and pressures. | A cost-effective alternative to precious metal catalysts, used in industrial-scale synthesis. wikipedia.orgfiveable.me |

| Platinum Oxide (PtO₂) | Hydrogen (H₂) | Varies with substrate. | Effective catalyst for hydrogenation, though sometimes less selective than palladium. researchgate.net |

| Rhodium (Rh) | Hydrogen (H₂) | Used for specific applications, can be highly efficient. | Bimetallic Rh-Ni catalysts have shown high conversion rates for reductive amination of cyclohexanone. mdpi.com |

Alkylation Reactions of Primary and Secondary Cycloalkylamines

A fundamental approach to the synthesis of N-Cyclopentylcyclohexanamine is through the N-alkylation of primary cycloalkylamines. This can be accomplished by reacting either cyclohexylamine (B46788) with a cyclopentyl derivative or cyclopentylamine with a cyclohexyl derivative.

One of the most direct methods for the synthesis of N-Cyclopentylcyclohexanamine is the reductive amination of a ketone with a primary amine. This reaction involves the condensation of cyclohexylamine with cyclopentanone (B42830) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A specific example of this is the reaction of cyclohexylamine with cyclopentanone in the presence of a reducing agent like silica-bound cyanoborohydride in tetrahydrofuran at room temperature. nih.gov

The general reaction is as follows: Cyclohexylamine + Cyclopentanone → [N-Cyclopentylidenecyclohexylamine] → N-Cyclopentylcyclohexanamine

While direct alkylation of cyclohexylamine with a cyclopentyl halide (e.g., cyclopentyl bromide) is a theoretical possibility, this method is often less preferred in practice due to the potential for over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine. masterorganicchemistry.com Controlling the reaction stoichiometry and conditions is crucial to favor the formation of the desired mono-alkylated product.

| Reactants | Reagents and Conditions | Product | Reference |

| Cyclohexylamine, Cyclopentanone | Silica-bound cyanoborohydride, Tetrahydrofuran, 20°C, 24h | N-Cyclopentylcyclohexanamine | nih.gov |

| Cyclohexylamine, Cyclopentyl Bromide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Cyclopentylcyclohexanamine | General Principle masterorganicchemistry.com |

Conversely, N-Cyclopentylcyclohexanamine can be synthesized by the N-alkylation of cyclopentylamine with a suitable cyclohexyl derivative. The most common approach here is the reductive amination of cyclohexanone with cyclopentylamine. This reaction proceeds through a similar mechanism as described in the previous section, involving the formation of an N-cyclohexylidenecyclopentylamine intermediate that is subsequently reduced. organicchemistrytutor.com

The reaction can be summarized as: Cyclopentylamine + Cyclohexanone → [N-Cyclohexylidenecyclopentylamine] → N-Cyclopentylcyclohexanamine

Similar to the reverse reaction, direct alkylation of cyclopentylamine with a cyclohexyl halide, such as cyclohexyl bromide, can also be employed. However, careful control of the reaction conditions is necessary to minimize the formation of the tertiary amine byproduct. The use of a suitable base and solvent system is critical for achieving good selectivity for the secondary amine.

| Reactants | Reagents and Conditions | Product | Reference |

| Cyclopentylamine, Cyclohexanone | Reducing agent (e.g., NaBH3CN), Mildly acidic conditions | N-Cyclopentylcyclohexanamine | organicchemistrytutor.com |

| Cyclopentylamine, Cyclohexyl Bromide | Base (e.g., Triethylamine), Solvent (e.g., THF) | N-Cyclopentylcyclohexanamine | General Principle masterorganicchemistry.com |

Multi-component Reactions and Tandem Processes for Amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules like N-Cyclopentylcyclohexanamine. A hypothetical one-pot synthesis could involve the reaction of cyclohexanone, cyclopentylamine, and a reducing agent. researchgate.net This approach is a direct form of reductive amination and is highly atom-economical.

Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next. rsc.org A potential tandem process for the synthesis of N-Cyclopentylcyclohexanamine could involve the in-situ generation of one of the cycloalkylamine precursors followed by an immediate alkylation reaction. For instance, the reduction of nitrocyclohexane (B1678964) to cyclohexylamine could be followed by a direct reductive amination with cyclopentanone in the same pot.

While specific examples of MCRs and tandem processes for the synthesis of N-Cyclopentylcyclohexanamine are not extensively documented in the provided search results, the principles of these synthetic strategies are well-established for the formation of secondary amines. researchgate.netrsc.org

Green Chemistry Approaches in Amine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for amine synthesis. rsc.orgbenthamscience.com These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One prominent green strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" reaction. rsc.org This method utilizes alcohols as alkylating agents, with water being the only byproduct. For the synthesis of N-Cyclopentylcyclohexanamine, this could involve the reaction of cyclohexylamine with cyclopentanol, or cyclopentylamine with cyclohexanol, in the presence of a suitable metal catalyst. The catalyst facilitates the temporary oxidation of the alcohol to a ketone, which then undergoes reductive amination with the amine, with the hydrogen for the reduction being "borrowed" from the initial alcohol oxidation step. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. mdpi.com Enzymes such as transaminases and imine reductases can be employed for the synthesis of amines under mild conditions and with high selectivity. A potential biocatalytic route to N-Cyclopentylcyclohexanamine could involve the use of an engineered enzyme to catalyze the reductive amination of cyclohexanone with cyclopentylamine. mdpi.com

The use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be easily recovered and recycled are also key aspects of green amine synthesis. rsc.orgbenthamscience.com

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize N-Cyclopentylcyclohexanamine is crucial for optimizing reaction conditions and improving yields and selectivity.

Elucidation of Reaction Pathways and Intermediate Species in Amine Formation

The mechanism of reductive amination, a key method for synthesizing N-Cyclopentylcyclohexanamine, has been extensively studied. wikipedia.orgresearchgate.net The reaction between a ketone (e.g., cyclohexanone) and a primary amine (e.g., cyclopentylamine) proceeds through a series of well-defined steps:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This initial attack forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in the formation of a neutral hemiaminal (or carbinolamine) intermediate.

Dehydration: The hemiaminal is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, known as an iminium ion.

Reduction: The iminium ion is then reduced by a hydride source, such as sodium cyanoborohydride (NaBH3CN), to yield the final secondary amine product. masterorganicchemistry.com

The rate-determining step of this reaction can vary depending on the specific reactants and reaction conditions. The formation of the hemiaminal is generally reversible, and the dehydration step is often the slowest step in the formation of the imine.

Kinetic studies on the reactions of cyclic ketones like cyclopentanone can provide valuable insights into their reactivity. nih.govmaxapress.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the transition states and intermediates of both N-alkylation and reductive amination reactions, providing a deeper understanding of the reaction pathways at a molecular level. mdpi.comamanote.com

| Reaction Step | Description | Key Intermediate |

| 1. Nucleophilic Attack | Amine nitrogen attacks the carbonyl carbon. | Zwitterionic adduct |

| 2. Proton Transfer | Proton shifts from nitrogen to oxygen. | Hemiaminal |

| 3. Dehydration | Elimination of a water molecule. | Iminium ion |

| 4. Reduction | Hydride addition to the iminium ion. | Secondary amine |

Kinetic Studies of N-Cyclopentylcyclohexanamine Synthesis

While the synthetic routes to N-Cyclopentylcyclohexanamine are well-established, detailed kinetic studies specifically for its formation are not extensively reported in peer-reviewed literature. However, the kinetics of analogous reductive amination reactions involving cyclic ketones have been investigated, providing a framework for understanding the factors that would influence the rate of this specific synthesis.

Kinetic studies of reductive amination typically focus on determining the reaction order with respect to each reactant (the ketone, the amine, and the reducing agent) and the influence of reaction parameters such as temperature, pressure, and catalyst concentration. For example, in the reductive amination of cyclohexanone, the reaction pathway is understood to initiate with the nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is then hydrogenated to the final secondary amine. nih.gov

A hypothetical kinetic study for the synthesis of N-Cyclopentylcyclohexanamine would likely investigate the following:

Effect of Reactant Concentration: Varying the initial concentrations of cyclohexanone and cyclopentylamine (or vice versa) to determine the reaction order for each.

Effect of Catalyst Loading: In the case of catalytic hydrogenation, examining how changes in the amount of catalyst (e.g., Palladium on carbon) affect the reaction rate.

Temperature Dependence: Conducting the reaction at various temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) according to the Arrhenius equation.

Pressure Effects: For catalytic hydrogenations, the partial pressure of hydrogen can significantly influence the rate of the reduction step.

The data from such a study would be instrumental in optimizing the reaction conditions for industrial-scale production, aiming for the highest possible yield in the shortest amount of time.

| Parameter Investigated | Typical Range of Study | Expected Influence on Reaction Rate |

|---|---|---|

| Cyclohexanone Concentration | 0.1 - 1.0 M | Generally, an increase in concentration leads to a higher reaction rate, though the exact order would need to be determined experimentally. |

| Cyclopentylamine Concentration | 0.1 - 1.0 M | Similar to cyclohexanone, an increased concentration is expected to increase the rate of reaction. |

| Catalyst Loading (e.g., Pd/C) | 1 - 10 mol% | A higher catalyst loading typically results in a faster reaction, up to a point where mass transfer limitations may become significant. |

| Temperature | 25 - 100 °C | Reaction rates generally increase with temperature, following the Arrhenius equation. |

| Hydrogen Pressure | 1 - 50 atm | For catalytic hydrogenation, higher hydrogen pressure usually accelerates the reduction of the imine intermediate. |

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of N-Cyclopentylcyclohexanamine does not inherently involve the creation of new chiral centers if the starting materials are achiral. However, the principles of stereochemical control and diastereoselectivity are crucial in analogous reactions where stereoisomers can be formed.

In the context of N-Cyclopentylcyclohexanamine synthesis, if substituted derivatives of cyclohexanone or cyclopentylamine were used, the formation of diastereomers would be possible. For instance, the reaction of a chiral substituted cyclohexanone with cyclopentylamine would lead to the formation of two diastereomeric products. The relative amounts of these diastereomers would be determined by the stereochemical course of the reaction.

The key step for stereocontrol in reductive amination is the reduction of the intermediate imine. The approach of the reducing agent to the imine can be influenced by the steric bulk of the substituents on both the cyclohexyl and cyclopentyl rings. The reaction is considered diastereoselective if one diastereomer is formed in preference to the other.

Factors influencing diastereoselectivity include:

The choice of reducing agent: Bulky reducing agents may exhibit a higher degree of stereoselectivity by preferentially attacking the less hindered face of the imine.

The structure of the substrates: The size and position of substituents on the rings will create a steric bias that can direct the approach of the reducing agent.

Reaction conditions: Temperature and solvent can also play a role in the diastereomeric outcome of the reaction.

While specific studies on the diastereoselective synthesis of substituted N-Cyclopentylcyclohexanamine are not prominent, research on other complex amine syntheses demonstrates the high levels of stereocontrol that can be achieved. For example, in the synthesis of spiroindolines, high diastereoselectivity has been achieved through catalyst control and the use of specific protecting groups. nih.gov

A hypothetical study on the diastereoselective synthesis of a substituted N-Cyclopentylcyclohexanamine derivative could yield the following type of data:

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

|---|---|---|---|

| NaBH4 | Methanol | 0 | Data not available |

| NaBH(OAc)3 | Dichloroethane | 25 | Data not available |

| H2, Pd/C | Ethanol | 25 | Data not available |

| L-Selectride® | Tetrahydrofuran | -78 | Data not available |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in both solution and the solid state. For N-Cyclopentylcyclohexanamine hydrobromide, NMR provides critical insights into its atomic connectivity, conformational dynamics, and solid-phase structure.

High-Resolution NMR for Structural Assignments and Conformational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy in solution allows for the precise mapping of the molecular framework of this compound. The protonation of the nitrogen atom upon salt formation significantly influences the chemical shifts of neighboring protons and carbons.

In the ¹H NMR spectrum, the proton attached to the nitrogen (N-H) would likely appear as a broad signal due to quadrupole broadening and chemical exchange. The protons on the carbons adjacent to the nitrogen (the methine protons of the cyclopentyl and cyclohexyl rings) are expected to be deshielded and resonate at a downfield chemical shift, typically in the range of 2.5-3.5 ppm. The remaining methylene (B1212753) protons of the cyclopentyl and cyclohexyl rings would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbons directly bonded to the nitrogen atom (C-N) would be the most deshielded of the aliphatic carbons, with their signals appearing in the range of 50-60 ppm. The other carbons of the cyclopentyl and cyclohexyl rings would resonate at higher fields, between 20 and 40 ppm. The symmetry of the molecule and the potential for different chair and envelope conformations of the rings could lead to a number of distinct signals.

Conformational analysis of this compound can be explored through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments would help in assigning the specific proton and carbon signals and could provide information about the relative stereochemistry and preferred conformations of the two rings. For instance, the coupling constants between protons, observable in a high-resolution ¹H spectrum or extracted from 2D experiments, can give clues about the dihedral angles and thus the chair conformation of the cyclohexane (B81311) ring and the envelope or twist conformation of the cyclopentane (B165970) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | Broad, variable | - |

| CH -N (Cyclohexyl) | 2.5 - 3.5 | 50 - 60 |

| CH -N (Cyclopentyl) | 2.5 - 3.5 | 50 - 60 |

| Cyclohexyl -CH₂- | 1.0 - 2.0 | 20 - 40 |

| Cyclopentyl -CH₂- | 1.0 - 2.0 | 20 - 40 |

Dynamic NMR for Rotational Barriers and Interconversion Phenomena

This compound is not a static molecule. Several dynamic processes can occur, such as the ring inversion of the cyclohexane and cyclopentane rings, as well as rotation around the C-N bonds. Dynamic NMR (DNMR) is the technique of choice to study these conformational changes and to determine the energy barriers associated with them.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational interconversions are fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of these processes decreases, and the signals may broaden and eventually split into separate signals for each conformer at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the dynamic process can be calculated.

For this compound, potential dynamic processes include the chair-to-chair interconversion of the cyclohexane ring and the pseudorotation of the cyclopentane ring. The energy barriers for these processes in related systems are well-documented and would be expected to be in a range accessible by DNMR. The presence of the bulky cyclopentyl group and the protonated nitrogen could influence these barriers.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for characterizing different crystalline polymorphs or amorphous forms of a pharmaceutical compound, which can have different physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a key experiment. The spectrum would reveal the number of crystallographically inequivalent carbon atoms in the unit cell. Any differences in the ssNMR spectra between different batches of the compound could indicate the presence of different solid forms. Furthermore, ssNMR can be used to study the local environment and packing of the molecules in the crystal lattice. Techniques such as ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can provide information on proton-carbon proximities, aiding in the structural elucidation of the solid form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.

Fragmentation Pathway Analysis and Isotopic Profiling

In a typical mass spectrometry experiment using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), this compound would likely be observed as its corresponding cation, [C₁₁H₂₂N]⁺, after the loss of the bromide ion and the gain of a proton, or as the free amine radical cation [C₁₁H₂₁N]⁺•. The fragmentation of this ion would provide structural information.

A common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the N-Cyclopentylcyclohexanamine cation, this could lead to the loss of a butyl radical from the cyclopentyl ring or a pentyl radical from the cyclohexyl ring, resulting in characteristic fragment ions. The cleavage of the rings themselves can also occur, leading to a complex pattern of smaller fragment ions. The relative abundance of these fragment ions can help to piece together the structure of the original molecule.

Isotopic profiling, especially with high-resolution mass spectrometry, can confirm the elemental composition of the parent ion and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern for the intact salt if observed, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Plausible Fragmentation Pathways for the N-Cyclopentylcyclohexanamine Cation

| Process | Lost Fragment | Resulting Ion m/z (for [C₁₁H₂₂N]⁺) |

| Alpha-cleavage (Cyclohexyl) | C₅H₁₁• | 98 |

| Alpha-cleavage (Cyclopentyl) | C₄H₉• | 112 |

| Ring Opening and Fragmentation | Various small alkenes | Series of lower m/z ions |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy. This precision makes it possible to determine the elemental formula of a compound. The theoretical exact mass of the N-Cyclopentylcyclohexanamine cation ([C₁₁H₂₂N]⁺) is 168.1747 Da. An HRMS measurement that matches this value would provide strong evidence for the chemical formula of the amine portion of the salt. The exact mass of the complete this compound molecule (C₁₁H₂₂BrN) can also be calculated. The monoisotopic mass of the free amine N-Cyclopentylcyclohexanamine (C₁₁H₂₁N) is 167.1674 Da. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are instrumental in identifying functional groups, understanding the effects of protonation and salt formation, and gaining insight into the conformational isomers present.

Vibrational Analysis of Functional Groups and Hydrogen Bonding

The formation of the hydrobromide salt involves the protonation of the secondary amine group, leading to the formation of a cyclopentylcyclohexylammonium cation and a bromide anion. This has a significant impact on the vibrational spectra, particularly on the N-H and C-N stretching and bending modes.

The most notable feature in the IR spectrum of an amine salt is the appearance of broad and strong absorptions in the 2400-3200 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations. These bands are typically complex due to extensive hydrogen bonding between the ammonium (B1175870) group and the bromide anion. In the solid state, N⁺-H···Br⁻ hydrogen bonds are expected to be the dominant intermolecular interaction, significantly influencing the position and shape of these vibrational bands.

The C-H stretching vibrations of the cyclopentyl and cyclohexyl rings are expected to appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration, which in secondary amines appears around 1180-1250 cm⁻¹, is expected to shift to a higher frequency upon protonation due to the increased bond order. The bending vibrations of the CH₂ groups in the rings will be visible in the 1440-1480 cm⁻¹ range.

Based on the analysis of analogous compounds such as cyclohexylamine (B46788) hydrobromide and dicyclohexylamine (B1670486) hydrobromide, a predicted summary of the key vibrational bands for this compound is presented below.

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| N⁺-H Stretch | 2400-3200 | 2400-3200 | Strong, Broad (IR); Weak (Raman) | Broadening due to strong hydrogen bonding with Br⁻. |

| C-H Stretch (Cycloalkyl) | 2850-3000 | 2850-3000 | Strong | Asymmetric and symmetric stretches of CH₂ groups. |

| N⁺-H Bend | 1550-1650 | 1550-1650 | Medium | Characteristic of secondary ammonium salts. |

| CH₂ Scissoring | 1440-1480 | 1440-1480 | Medium | Bending mode of the cycloalkyl rings. |

| C-N Stretch | 1200-1280 | 1200-1280 | Medium | Shifted to higher frequency upon protonation. |

| Ring Vibrations | 800-1200 | 800-1200 | Medium-Weak | "Fingerprint" region with complex modes. |

Conformational Fingerprinting through Vibrational Modes

The cyclopentyl and cyclohexyl rings of this compound can exist in various conformations. For the cyclohexyl ring, the chair conformation is the most stable, and the cyclopentyl group can be attached in either an equatorial or axial position. The cyclopentyl ring itself is not planar and undergoes pseudorotation between envelope and twist conformations.

For instance, studies on cyclohexylamine have shown that the equilibrium between axial and equatorial conformers can be influenced by the physical state. In the solid crystalline state, it is likely that this compound adopts a single, well-defined conformation.

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While a single-crystal structure of this compound is not publicly available, data from analogous structures like cyclohexylamine hydrochloride, which is isomorphous with the hydrobromide, provide valuable insights. iucr.org

It is predicted that this compound crystallizes in a centrosymmetric space group, with the cyclohexyl ring adopting a chair conformation. The bulkier cyclopentyl group is likely to be in an equatorial position to minimize steric hindrance. The crystal packing will be dominated by N⁺-H···Br⁻ hydrogen bonds, which will link the cations and anions into a three-dimensional network. The average N-H···Br⁻ hydrogen bond distance is expected to be in the range of 3.2 to 3.4 Å.

The crystal structure of dicyclohexylammonium (B1228976) nitrate (B79036) also shows that the cyclohexyl rings adopt chair conformations with the C-N bonds in equatorial orientations. nih.gov This further supports the prediction for this compound.

A predicted summary of the crystallographic data for this compound, based on cyclohexylamine hydrobromide, is provided below. iucr.org

| Crystallographic Parameter | Predicted Value (based on Cyclohexylamine Hydrobromide) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | ~9.6 |

| b (Å) | ~11.3 |

| c (Å) | ~7.8 |

| Z (Molecules per unit cell) | 4 |

| Key Conformation | Cyclohexyl ring in chair form; C-N bond equatorial |

| Dominant Intermolecular Forces | N⁺-H···Br⁻ Hydrogen Bonding |

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystallinity of a solid sample and for identifying different crystalline forms, or polymorphs. Polymorphism is common in organic salts and can have significant implications for the physical properties of the material.

A PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp peaks at specific 2θ angles, which is characteristic of a well-ordered crystalline lattice. The positions and relative intensities of these peaks are unique to a particular crystal form. The presence of different sets of peaks in different batches of the material would indicate polymorphism. A broad, featureless pattern would suggest that the sample is amorphous.

Given the potential for conformational flexibility and different hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Each polymorph would have a unique PXRD pattern, reflecting its distinct crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on solving the Schrödinger equation, offering profound insights into the electronic behavior and energetic properties of molecules. numberanalytics.com These "from first principles" or ab initio methods provide a foundational understanding of molecular geometry, stability, and reactivity without reliance on empirical parameters. numberanalytics.com For a molecule like N-Cyclopentylcyclohexanamine hydrobromide, these calculations are crucial for characterizing the effects of its substituent groups on the cyclohexanamine core.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. mdpi.comsns.it DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction. mdpi.com

For this compound, DFT calculations would typically be employed to determine its optimal molecular geometry. This process involves finding the lowest energy arrangement of atoms on the potential energy surface. Key outputs include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT could elucidate how the attachment of the cyclopentyl group influences the geometry of the cyclohexyl ring and the C-N bond parameters. The protonation of the amine by hydrobromic acid introduces a positive charge, and DFT can model the resulting changes in charge distribution and geometry, particularly around the ammonium (B1175870) center.

Illustrative DFT-calculated geometric parameters for a related protonated amine, cyclohexylammonium, are presented below to demonstrate the type of data obtained from such calculations.

| Parameter | Predicted Value (B3LYP/6-31G*) |

| C-N Bond Length | ~1.51 Å |

| Average C-C Bond Length (ring) | ~1.54 Å |

| N-H Bond Length | ~1.03 Å |

| C-N-H Bond Angle | ~109.5° |

| Note: This data is representative of a similar structure (cyclohexylammonium ion) and is for illustrative purposes only. Actual values for this compound would require specific calculations. |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of approaches that systematically improve upon the approximation of the electronic wavefunction. numberanalytics.comresearchgate.net While computationally more demanding than DFT, they are often used as benchmarks for providing highly accurate energetic and spectroscopic data. researchgate.net

For this compound, these methods can be used to calculate fundamental energetic properties like proton affinity and heats of formation. researchgate.net For example, the proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of the neutral amine, is a key measure of its basicity. High-level ab initio calculations can predict this value with high accuracy. nih.gov

Furthermore, these methods are instrumental in predicting spectroscopic properties. For instance, by calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) or Raman spectrum. These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational modes.

Conformational Analysis and Potential Energy Surfaces

Exploring the vast conformational space of a flexible molecule is often initiated using less computationally intensive methods like Molecular Mechanics (MM). acs.org MM methods use classical force fields to model the energy of a molecule as a function of its geometry. ulisboa.pt By systematically rotating bonds and sampling different ring puckers, a broad search of the potential energy surface can be performed to identify low-energy regions. acs.org

Molecular Dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior. ulisboa.ptyoutube.com An MD simulation can reveal how the molecule transitions between different conformations and how it might behave in a solution environment. nih.govnih.gov For this compound, MD simulations could illustrate the dynamic interplay between the chair and boat conformations of the cyclohexane (B81311) ring and the envelope and twist conformations of the cyclopentane (B165970) ring.

Following a broad conformational search with MM or MD, the identified low-energy structures are typically subjected to more accurate quantum chemical calculations (like DFT) for geometry optimization. acs.orgnih.gov This process refines the structures and provides accurate relative energies between the different stable conformers. researchgate.net

The result is a detailed map of the potential energy surface, highlighting the most stable conformers (local minima) and the energy barriers (transition states) that separate them. For N-Cyclopentylcyclohexanamine, key conformers would differ in the equatorial vs. axial position of the cyclopentyl group on the cyclohexane ring, as well as the relative orientation of the two rings. The hydrobromide salt form would also influence conformational preference due to steric and electronic effects of the protonated amine group.

| Conformer Type (Illustrative) | Relative Energy (kcal/mol) | Key Feature |

| Chair-Equatorial | 0.00 | Cyclopentyl group in the equatorial position of a chair-conformation cyclohexyl ring. |

| Chair-Axial | > 2.0 | Cyclopentyl group in the more sterically hindered axial position. |

| Skew-Boat | > 5.0 | Higher energy conformation of the cyclohexyl ring. |

| Note: This table is a hypothetical representation for illustrative purposes. The actual energy differences would need to be calculated specifically for the target molecule. |

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman)

Computational methods are a powerful tool for predicting spectroscopic data, which is essential for structural elucidation. researchgate.net By simulating spectra for different possible isomers or conformers, computational results can be directly compared with experimental data to confirm a molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shieldings. researchgate.netmdpi.com These shieldings can be converted into chemical shifts (δ) for comparison with ¹H and ¹³C NMR spectra. nih.gov Calculations can help assign specific peaks to specific atoms in the molecule and can show how chemical shifts change between different conformers.

Similarly, the calculation of vibrational frequencies and intensities using DFT allows for the prediction of IR and Raman spectra. nih.gov The predicted frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, and ring deformations. This theoretical spectrum can be invaluable for interpreting complex experimental spectra and identifying characteristic vibrational modes of the this compound structure.

Reaction Mechanism Modeling and Transition State Characterization in Synthesis

The synthesis of N-Cyclopentylcyclohexanamine typically proceeds via a reductive amination reaction between cyclohexanone (B45756) and cyclopentylamine (B150401). This process involves two key stages: the formation of an iminium ion intermediate followed by its reduction. Computational modeling is instrumental in elucidating the energetics and structural details of this pathway.

The reaction begins with the nucleophilic attack of the cyclopentylamine nitrogen on the carbonyl carbon of cyclohexanone, leading to a hemiaminal intermediate. Subsequent dehydration yields a protonated imine, or iminium cation. The final step is the reduction of this intermediate by a hydride source, such as sodium borohydride (B1222165), to form the final secondary amine product.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface of this reaction. researchgate.net Such modeling allows for the identification and characterization of all stationary points, including reactants, intermediates, transition states, and products.

Transition State Characterization: A critical aspect of reaction mechanism modeling is the characterization of transition states (TS). For the reductive amination pathway, two principal transition states are of interest: one for the dehydration of the hemiaminal (TS1) and one for the hydride transfer to the iminium ion (TS2). researchgate.net

Computational analysis provides the geometry of these fleeting structures, identifying key bond-forming and bond-breaking distances. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier (activation energy, ΔG‡) associated with each transition state determines the kinetics of the respective step. For instance, calculations can reveal whether the iminium formation or the hydride attack is the rate-determining step.

Below is a hypothetical data table summarizing typical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the key steps in the synthesis.

| Step | Species | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| 1 | Reactants (Cyclohexanone + Cyclopentylamine) | 0.0 | N/A | Initial state |

| 2 | Hemiaminal Intermediate | -5.2 | N/A | Stable intermediate |

| 3 | TS1 (Dehydration) | +15.8 | -350 | C-O bond breaking, O-H bond formation |

| 4 | Iminium Ion + H₂O | +8.1 | N/A | Key reactive intermediate |

| 5 | TS2 (Hydride Attack) | +12.5 | -410 | H-C bond formation |

| 6 | Product (N-Cyclopentylcyclohexanamine) | -22.0 | N/A | Final product |

Studies of Intermolecular Interactions and Supramolecular Assemblies in Hydrobromide Salts

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful method to partition crystal space and analyze intermolecular contacts. nih.govscirp.org The surface is generated based on the electron distribution of the molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can visualize regions of significant intermolecular interaction. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.

For this compound, the primary interactions governing the crystal structure are the strong hydrogen bonds between the ammonium group (N⁺-H) and the bromide anion (Br⁻). Weaker C-H···Br and van der Waals (H···H) contacts also play a crucial role in stabilizing the three-dimensional structure. nih.gov

In a typical secondary amine hydrobromide salt, the most significant interactions are:

H···Br/Br···H Contacts: These appear as distinct "wings" or "spikes" in the fingerprint plot and represent the strong N⁺-H···Br⁻ hydrogen bonds. They often constitute a major percentage of the total interactions.

H···H Contacts: These typically form the largest contribution, reflecting the abundance of hydrogen atoms on the periphery of the molecule and the importance of van der Waals forces in the crystal packing. nih.gov

C···H/H···C Contacts: These represent weaker C-H···Br interactions and other van der Waals contacts.

A representative breakdown of intermolecular contacts for a similar amine hydrobromide, derived from Hirshfeld surface analysis, is presented below.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 55.6 | Van der Waals forces and hydrophobic packing |

| H···Br / Br···H | 32.5 | Primary N⁺-H···Br⁻ and weaker C-H···Br hydrogen bonds |

| C···H / H···C | 9.8 | General van der Waals contacts |

| C···C | 1.5 | π-stacking (if applicable) or van der Waals |

| Other | 0.6 | Minor contacts |

These computational analyses reveal that the supramolecular assembly of this compound is not solely dependent on the strong charge-assisted hydrogen bonds but is a cooperative effect of multiple weaker interactions that collectively stabilize the crystal lattice.

Reactivity and Organic Transformations Involving N Cyclopentylcyclohexanamine Hydrobromide

N-Cyclopentylcyclohexanamine Hydrobromide as a Precursor or Reagent

There is no available literature detailing the use of this compound as a precursor or reagent in specific organic transformations.

N-Cyclopentylcyclohexanamine is a chiral molecule. However, no studies have been found that describe its resolution into separate enantiomers or the use of either the racemic or enantiomerically pure forms as a chiral auxiliary or ligand in asymmetric synthesis.

While secondary amines are common building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, no specific examples of this compound being used in this capacity have been documented in the searched literature. In principle, as a secondary amine, it could be used in the synthesis of amides, enamines, and other nitrogen-containing compounds.

Acid-Base Equilibrium and Proton Transfer Dynamics

As the hydrobromide salt of a secondary amine, this compound is an acidic compound. In solution, it exists in equilibrium with its conjugate base, the free amine N-Cyclopentylcyclohexanamine, and a proton.

The equilibrium can be represented as: C₆H₁₁NH₂(⁺)C₅H₉ Br⁻ ⇌ C₆H₁₁NHC₅H₉ + HBr

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated (ammonium) form predominates, while in basic conditions, the equilibrium shifts to the deprotonated (free amine) form. The specific pKa of this compound, which would quantitatively describe this equilibrium, is not reported in the available literature. Generally, the pKa of the conjugate acids of simple dialkylamines falls in the range of 10-11. libretexts.org

Substitution Reactions at the Nitrogen Center

The free amine, N-Cyclopentylcyclohexanamine, generated by deprotonation of the hydrobromide salt, would be expected to undergo typical reactions of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic.

Potential substitution reactions include:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Reaction with suitable aryl halides or other electrophilic aromatic compounds, often under catalytic conditions, to form N-aryl amines.

No specific examples or conditions for these reactions involving N-Cyclopentylcyclohexanamine have been published.

Reactions of the Cycloalkyl Moieties (e.g., ring functionalization, rearrangements)

No literature was found describing the functionalization or rearrangement of the cyclopentyl or cyclohexyl rings of N-Cyclopentylcyclohexanamine or its hydrobromide salt. In general, C-H functionalization of saturated rings is a challenging transformation that typically requires specific catalytic systems. rsc.org

Analytical Methodologies and Detection Techniques

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and chemical substances, enabling the separation, identification, and quantification of individual components within a mixture. For N-Cyclopentylcyclohexanamine hydrobromide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of amine hydrobromides like this compound.

Method development would involve a systematic approach to optimize separation from potential impurities. Key parameters include the selection of the stationary phase, mobile phase composition, pH, and detector wavelength. A C18 or C8 column is often the first choice for the stationary phase due to its hydrophobicity, which allows for good retention of the analyte.

The mobile phase composition is critical for achieving optimal resolution. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is adjusted to ensure the analyte is in a single ionic form (protonated amine) to produce sharp, symmetrical peaks. The addition of an ion-pairing agent may also be explored to improve peak shape and retention.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Organic modifier for elution control; acidic pH ensures the amine is protonated. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at ~210 nm | Detection at a lower UV wavelength where the amine may show absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Validation of the developed HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness. escholarship.org

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. N-Cyclopentylcyclohexanamine, the free base of the hydrobromide salt, is sufficiently volatile for GC analysis. This method is particularly useful for assessing purity and detecting volatile impurities.

A challenge in the GC analysis of amines is their tendency to interact with active sites on the column and inlet, leading to poor peak shape (tailing). To mitigate this, specialized columns with base-deactivated stationary phases are required. Alternatively, derivatization of the amine can be performed to create a less polar and more volatile derivative, though this adds complexity to the sample preparation.

For direct analysis, a capillary column with a polar stationary phase is often employed. The temperature program is optimized to ensure adequate separation of the main compound from any related substances. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. While specific literature detailing a GC method for this exact compound is sparse, a study noted the use of GC to monitor its synthesis, confirming its applicability.

Table 2: Proposed GC Method Parameters for N-Cyclopentylcyclohexanamine Purity

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) | A common, robust column suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min | Gradient temperature program to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for carbon-containing compounds, providing high sensitivity. |

N-Cyclopentylcyclohexanamine possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is essential for separating these isomers to ensure stereochemical purity. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for enantiomeric separations. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving chiral recognition and separation on these columns.

For GC, chiral columns often incorporate cyclodextrin (B1172386) derivatives as the stationary phase. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The development of a chiral separation method is often empirical, requiring the screening of various CSPs and mobile phases to find the optimal conditions.

Electrochemical Analysis

Electrochemical methods offer a sensitive and often rapid alternative to chromatographic techniques for the detection and quantification of electroactive compounds. The secondary amine group in N-Cyclopentylcyclohexanamine is susceptible to electrochemical oxidation, making it a suitable candidate for analysis by voltammetric techniques.

Voltammetry measures the current response of an electroactive species to an applied potential. Differential Pulse Voltammetry (DPV) is a particularly sensitive technique that minimizes background charging current, resulting in improved detection limits compared to other voltammetric methods. It is well-suited for quantifying low concentrations of analytes.

In a typical DPV experiment for an amine, an oxidation potential is applied to a working electrode (e.g., glassy carbon electrode), and the resulting current from the oxidation of the amine group is measured. The peak current is directly proportional to the concentration of the analyte in the solution. Method optimization involves selecting the appropriate supporting electrolyte, pH, and DPV parameters such as pulse amplitude and width to maximize the signal-to-noise ratio.

Table 3: General Parameters for DPV Analysis of Amines

| Parameter | Description | Purpose |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and a relatively inert surface for oxidation. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Supporting Electrolyte | Phosphate or Britton-Robinson buffer | Maintains constant ionic strength and controls the pH of the solution. |

| Potential Range | e.g., +0.2 V to +1.2 V vs. Ag/AgCl | Scans through the potential at which the amine is expected to oxidize. |

| Technique | Differential Pulse Voltammetry (DPV) | Enhances sensitivity by discriminating between Faradaic and charging currents. |

The development of dedicated electrochemical sensors provides a pathway for rapid, portable, and potentially real-time analysis of specific amines. These sensors are typically based on modifying the surface of a working electrode to enhance its sensitivity and selectivity towards the target analyte.

Nanomaterials such as carbon nanotubes, graphene, and metallic nanoparticles are frequently used as modifiers due to their high surface area and unique catalytic properties, which can facilitate the electrochemical reaction and amplify the signal. For amine detection, the electrode surface might be functionalized with specific receptors or polymers that selectively interact with the amine group. For instance, a thin film of a cation-exchange polymer like Nafion can be coated onto the electrode to preconcentrate the positively charged (protonated) amine at the electrode surface, thereby enhancing detection sensitivity. The development of such a sensor for N-Cyclopentylcyclohexanamine would involve synthesizing and characterizing the modified electrode and then optimizing the analytical conditions for its detection.

Spectrometric Quantification

Spectrometric techniques are instrumental in determining the elemental composition of a substance, offering high sensitivity and specificity. These methods are crucial for identifying and quantifying trace elemental impurities that may be present in a sample of this compound, ensuring its purity and quality.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Trace Elements

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful analytical technique used for the determination of trace and ultra-trace elements in a sample. The technique involves introducing the sample into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective quantification. malvernpanalytical.comspectroscopyonline.com

In the context of this compound, ICP-MS would be employed to detect and quantify elemental impurities that may have been introduced during the synthesis process or from storage containers. This is critical as even minute quantities of certain elements can impact the compound's stability, reactivity, and safety. The method is capable of detecting a wide range of elements simultaneously with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

A general procedure for the analysis of this compound using ICP-MS would involve:

Sample Preparation: A known quantity of the this compound sample is accurately weighed and dissolved in a suitable high-purity solvent. A digestion step, often using concentrated nitric acid and hydrogen peroxide in a microwave system, may be necessary to break down the organic matrix and ensure all elements are accessible for analysis. nih.gov

Instrument Calibration: The ICP-MS instrument is calibrated using a series of certified reference materials containing known concentrations of the elements of interest. This calibration curve is used to determine the concentration of the elements in the sample.

Sample Analysis: The prepared sample solution is introduced into the ICP-MS. The instrument measures the intensity of the signal for each mass-to-charge ratio, which is proportional to the concentration of the corresponding element in the sample.

Hypothetical Trace Element Analysis of this compound by ICP-MS

| Element | Measured Concentration (µg/g) | Acceptance Limit (µg/g) |

|---|---|---|

| Lead (Pb) | 0.8 | ≤ 1.0 |

| Mercury (Hg) | < 0.1 | ≤ 0.5 |

| Arsenic (As) | 0.3 | ≤ 0.5 |

| Cadmium (Cd) | < 0.2 | ≤ 0.5 |

| Copper (Cu) | 2.5 | ≤ 5.0 |

This table represents hypothetical data for illustrative purposes.

Atomic Absorption/Emission Spectroscopy for Elemental Analysis

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are other instrumental methods used for elemental analysis. malvernpanalytical.com AAS measures the absorption of light by free atoms in the gaseous state, while AES measures the light emitted by excited atoms in a high-temperature source.

Atomic Absorption Spectroscopy (AAS): In AAS, a sample solution is atomized, and a beam of light of a specific wavelength is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element being measured. It is a highly sensitive and selective technique, particularly useful for quantifying specific trace metals. malvernpanalytical.com

Atomic Emission Spectroscopy (AES): In AES, the sample is subjected to a high-energy source, such as a flame or plasma, which excites the atoms to higher energy levels. When these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

For the analysis of this compound, AAS or AES could be used as an alternative or complementary technique to ICP-MS for quantifying specific metallic impurities. While generally less sensitive than ICP-MS for most elements, these techniques can be very effective and cost-efficient for certain applications. For instance, Flame AAS (FAAS) could be employed for the determination of higher concentration impurities, while Graphite Furnace AAS (GFAAS) offers lower detection limits for trace-level analysis.

Hypothetical Elemental Impurity Analysis of this compound by AAS

| Element | Technique | Measured Concentration (µg/g) | Limit of Detection (µg/g) |

|---|---|---|---|

| Iron (Fe) | Flame AAS | 8.2 | 0.5 |

| Zinc (Zn) | Flame AAS | 5.1 | 0.2 |

| Manganese (Mn) | Graphite Furnace AAS | 0.4 | 0.05 |

This table represents hypothetical data for illustrative purposes.

Quality Control and Validation of Analytical Procedures

The validation of analytical procedures is a critical process in quality control that ensures the reliability, accuracy, and precision of the analytical data. For a compound like this compound, validated analytical methods are essential to guarantee its identity, purity, and quality. The validation process involves a series of experiments designed to assess the performance characteristics of the analytical method.

Key validation parameters include:

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a sample with a known amount of the analyte and measuring the recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation of a series of measurements. Precision is considered at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by analyzing a series of standards of known concentrations and plotting the response versus concentration.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Validation Summary for an ICP-MS Method for Trace Elements in this compound

| Validation Parameter | Lead (Pb) | Arsenic (As) | Cadmium (Cd) |

|---|---|---|---|

| Accuracy (% Recovery) | 98.5% | 101.2% | 99.1% |

| Precision (RSD%) | |||

| - Repeatability | 2.1% | 2.5% | 2.3% |

| - Intermediate Precision | 3.5% | 3.8% | 3.6% |

| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 |

| Range (µg/g) | 0.1 - 5.0 | 0.1 - 5.0 | 0.1 - 5.0 |

| LOD (µg/g) | 0.02 | 0.03 | 0.02 |

| LOQ (µg/g) | 0.08 | 0.10 | 0.07 |

This table represents hypothetical data for illustrative purposes.

A robust quality control program would involve the routine use of these validated methods, along with regular system suitability checks and the analysis of control samples, to ensure the ongoing quality and consistency of this compound.

Applications in Advanced Materials Science and Chemical Engineering

Potential Role in Polymer Synthesis

There is no current research available that details the use of N-Cyclopentylcyclohexanamine hydrobromide as a monomer in the synthesis of polymers such as polyamides or polyurethanes. For a compound to act as a monomer in these types of polymerization reactions, it would typically require two reactive functional groups. N-Cyclopentylcyclohexanamine possesses a secondary amine group, which could potentially react with dicarboxylic acids or their derivatives to form an amide linkage, or with diisocyanates to form a urea (B33335) linkage (a key component in polyurethanes). However, as it only has one such group, it would act as a chain terminator rather than a monomer for building a polymer chain. For it to be a viable monomer, it would need a second reactive group on either the cyclopentyl or cyclohexyl ring.

Functionality in Surface Chemistry or Interface Modification

No specific studies have been published regarding the application of this compound in surface chemistry or for interface modification. In theory, the amine group could allow the molecule to adsorb onto surfaces, potentially altering properties like wettability or adhesion. The bulky cyclopentyl and cyclohexyl groups could also influence the packing and orientation of the molecules on a surface. However, without experimental data, its effectiveness and specific functionalities in this area remain speculative.

Crystal Engineering and Design of Functional Solid-State Materials

There is no available research on the use of this compound in the field of crystal engineering or the design of functional solid-state materials. The structure of the hydrobromide salt implies an ionic interaction between the protonated amine and the bromide anion, which could serve as a basis for forming specific crystal lattices. The conformation of the cyclopentyl and cyclohexyl rings would also play a crucial role in the packing of the molecules in a solid state. Future research could explore how these features might be exploited to create novel crystalline materials with specific properties, but as of now, this remains an unexplored area.

Use as a Corrosion Inhibitor

While organic compounds containing nitrogen are known to be effective corrosion inhibitors, there is no specific research available that investigates the efficacy of this compound for this purpose. Related compounds, such as cyclohexylamine (B46788), have been studied as corrosion inhibitors for mild steel. The mechanism of such inhibitors often involves the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the corrosion process. The nitrogen atom, with its lone pair of electrons, can coordinate with metal atoms on the surface. The bulky aliphatic rings of N-Cyclopentylcyclohexanamine could potentially enhance this protective layer. However, without dedicated studies on this specific compound, its performance as a corrosion inhibitor compared to other cyclohexylamine derivatives is unknown.

Comparative and Structure Reactivity Relationship Studies

Comparative Analysis with Other N-Substituted Cyclohexanamines and Cyclopentanamines

To understand the specific properties of N-Cyclopentylcyclohexanamine, it is useful to compare it with structurally related amines. The introduction of alkyl substituents on the nitrogen atom of cyclohexanamine significantly alters its physical properties, such as boiling point and basicity.

N-Cyclopentylcyclohexanamine is a secondary aliphatic amine featuring both a six-membered cyclohexyl ring and a five-membered cyclopentyl ring attached to the nitrogen atom. nih.gov Its parent compound, cyclohexanamine, is a primary amine that is miscible with water and has a boiling point of 134.5 °C. wikipedia.org The substitution of hydrogen atoms on the amine with alkyl groups generally increases the molecular weight and can alter intermolecular forces, leading to changes in physical properties. For instance, N-methylcyclohexylamine, a secondary amine with a small methyl group and a cyclohexyl group, has a boiling point of 149 °C. sigmaaldrich.com The addition of the bulkier cyclopentyl group in N-Cyclopentylcyclohexanamine results in a higher boiling point, recorded at 83-83.5 °C under reduced pressure (2.4 mmHg), indicating a substantially higher boiling point at atmospheric pressure. lookchem.com

The basicity of these amines, a measure of the availability of the nitrogen's lone pair of electrons, is also influenced by the nature of the N-substituents. chemistryguru.com.sg Cyclohexanamine itself is a stronger base (pKa of its conjugate acid is 10.64) than its aromatic counterpart, aniline, due to the absence of lone pair delocalization into an aromatic ring. wikipedia.org Alkyl groups are electron-donating and increase the electron density on the nitrogen, thereby increasing basicity. pharmaguideline.compharmaguideline.com Therefore, N-alkylated cyclohexanamines like N-methylcyclohexylamine and N-Cyclopentylcyclohexanamine are expected to be more basic than cyclohexanamine itself.

Below is a comparative table of N-Cyclopentylcyclohexanamine and related compounds:

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclohexanamine | Primary Amine | C₆H₁₃N | 99.17 | 134.5 |

| N-Methylcyclohexylamine | Secondary Amine | C₇H₁₅N | 113.20 | 149 |

| N-Cyclopentylcyclohexanamine | Secondary Amine | C₁₁H₂₁N | 167.29 | 83-83.5 (at 2.4 mmHg) |

Investigation of Steric and Electronic Effects of Cycloalkyl Substituents on Reactivity

The reactivity of N-Cyclopentylcyclohexanamine is dictated by the electronic and steric effects of its two cycloalkyl groups.

Electronic Effects: Both the cyclohexyl and cyclopentyl groups are saturated alkyl substituents. Through an inductive effect, these groups donate electron density to the nitrogen atom. quora.comchemistrysteps.com This increased electron density on the nitrogen makes the lone pair more available for donation to a proton or other electrophile, thus enhancing the amine's basicity and nucleophilicity compared to ammonia. chemistryguru.com.sgpharmaguideline.com The combined electron-donating effect of two cycloalkyl groups renders N-Cyclopentylcyclohexanamine a relatively strong base among amines.

Steric Effects: The bulky nature of the cyclohexyl and cyclopentyl rings creates significant steric hindrance around the nitrogen atom. chemistryguru.com.sg This steric bulk can impede the approach of electrophiles to the nitrogen lone pair, potentially reducing its reactivity as a nucleophile in substitution reactions, especially with sterically demanding substrates. researchgate.net However, this same steric hindrance can be advantageous in contexts where a non-nucleophilic base is desired. The amine can effectively deprotonate acidic compounds without engaging in competing nucleophilic side reactions. Studies comparing cyclic amines have shown that five-membered rings (like cyclopentyl) can exhibit different reactivity profiles than six-membered rings (like cyclohexyl), partly due to differences in ring strain and the presentation of alpha-hydrogens, which can influence enamine formation and reactivity. researchgate.net

A summary of these effects is presented below:

| Effect | Description | Impact on Reactivity |

| Electronic (Inductive) | Electron-donating nature of two alkyl (cycloalkyl) groups. | Increases electron density on the nitrogen atom, enhancing its basicity. |

| Steric (Hindrance) | Bulk of the cyclopentyl and cyclohexyl rings surrounding the nitrogen. | Hinders the approach of electrophiles, potentially lowering nucleophilicity but making it a useful non-nucleophilic base. |

Influence of Salt Form (Hydrobromide vs. Hydrochloride, etc.) on Chemical and Physical Behavior

Amines are basic compounds that react with acids to form salts. reddit.com The formation of a salt, such as N-Cyclopentylcyclohexanamine hydrobromide, involves the protonation of the nitrogen atom by an acid, in this case, hydrobromic acid (HBr). solubilityofthings.com This process converts the neutral amine into a positively charged ammonium (B1175870) cation, which then forms an ionic bond with the bromide anion.

The choice of the counter-ion (e.g., hydrobromide vs. hydrochloride) can significantly influence the salt's physical and chemical properties, such as solubility, stability, and crystal structure. researchgate.net

Solubility and Hydration: The properties of the anion also influence how the salt interacts with solvents. The water uptake by amine salts in organic phases is proportional to the salt concentration and tends to decrease with increasing anion size. pitt.edu In some systems, association to ion aggregates in nonpolar solvents decreases from hydroiodide to hydrochloride, suggesting that the nature of the halide plays a key role in solvation and intermolecular interactions. pitt.edu

A comparative table of general properties for amine hydrohalide salts is provided below:

| Property | Amine Hydrochloride (R₃NH⁺Cl⁻) | Amine Hydrobromide (R₃NH⁺Br⁻) |

| Anion Size | Smaller | Larger |